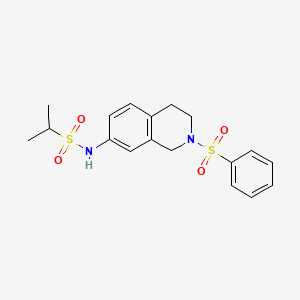

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic organic compound characterized by its complex molecular structure. It is part of a class of compounds known for their potential applications in various fields of scientific research, including chemistry, biology, medicine, and industrial processes. The compound's unique chemical framework lends itself to diverse reactivity and functionality, making it a subject of interest in the scientific community.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves several key steps, starting from commercially available precursors. A typical synthetic route may involve the formation of the tetrahydroisoquinoline core through Pictet-Spengler condensation, followed by sulfonation reactions to introduce the phenylsulfonyl and propane-2-sulfonamide groups. The reactions are often carried out under anhydrous conditions, with catalysts like Lewis acids to facilitate the transformations.

Industrial Production Methods: Industrial-scale production typically relies on optimized synthetic protocols to maximize yield and purity. Techniques such as continuous flow synthesis can be employed to streamline the process, reduce waste, and improve safety. Industrial reactors with precise temperature and pressure controls are used to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: This compound undergoes a variety of reactions, including but not limited to:

Oxidation: Conversion of sulfides to sulfoxides or sulfones.

Reduction: Hydrogenation reactions that reduce double bonds within the isoquinoline ring.

Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions: Reactions typically use reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. Reaction conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures to favor specific transformations.

Major Products Formed

Applications De Recherche Scientifique

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a synthetic organic compound with a complex molecular structure, characterized by a tetrahydroisoquinoline core and sulfonamide groups. It is part of a class of compounds that are of interest for their potential applications in chemistry, biology, medicine, and industrial processes. The compound's unique chemical framework allows for diverse reactivity and functionality, making it a subject of interest in the scientific community.

This compound is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The biological activity of this compound primarily involves the inhibition of enzymatic activity, interaction with receptors, and anti-inflammatory effects. The sulfonamide moiety can inhibit specific enzymes by mimicking substrate structures or binding to active sites. The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in various physiological processes. Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.

Mécanisme D'action

The mechanism by which N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction modulates biochemical pathways, either inhibiting or enhancing the function of the target molecules. The sulfonamide group plays a critical role in these interactions, often forming hydrogen bonds or electrostatic interactions with the active sites of proteins.

Comparaison Avec Des Composés Similaires

Similar compounds include other sulfonamide-containing isoquinolines and tetrahydroisoquinolines. N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique in its dual sulfonamide groups, which provide additional functionality and reactivity compared to its analogs. Examples of similar compounds are:

N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butane-2-sulfonamide

This should provide a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons with similar compounds. Hope you find this fascinating!

Activité Biologique

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C23H22N2O6S2

- Molecular Weight : 486.6 g/mol

The structural composition includes a tetrahydroisoquinoline core substituted with a phenylsulfonyl group, which is critical for its biological activity. The sulfonamide functional group is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit specific enzymes by mimicking substrate structures or binding to active sites.

- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that are crucial in various physiological processes .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways, making it a candidate for treating autoimmune diseases .

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Autoimmune Diseases : Research indicates that derivatives of tetrahydroisoquinoline can act as inverse agonists for RORγt, a transcription factor involved in Th17-mediated autoimmune responses. For instance, one study demonstrated that a related compound showed significant efficacy in mouse models of psoriasis and rheumatoid arthritis .

- Bioavailability : The bioavailability of this compound has been improved compared to earlier compounds like GSK2981278. In pharmacokinetic studies, it exhibited favorable absorption rates in animal models (F = 48.1% in mice) .

- Inhibitory Activity : The compound has shown inhibitory effects on specific kinases and transporters relevant to cancer and resistance mechanisms in drug therapy .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-14(2)25(21,22)19-17-9-8-15-10-11-20(13-16(15)12-17)26(23,24)18-6-4-3-5-7-18/h3-9,12,14,19H,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZDYCBLLBNAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.